2-Naphthalenecarboxylicacid, 1,2,3,4-tetrahydro-4-oxo-1-phenyl-
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Overview
Description
2-Naphthalenecarboxylicacid, 1,2,3,4-tetrahydro-4-oxo-1-phenyl- is a complex organic compound with a unique structure that includes a naphthalene ring, a carboxylic acid group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylicacid, 1,2,3,4-tetrahydro-4-oxo-1-phenyl- typically involves multi-step organic reactions. One common method includes the hydrogenation of naphthalene derivatives followed by the introduction of a carboxylic acid group and a phenyl group under controlled conditions. Specific reagents and catalysts, such as palladium on carbon (Pd/C) for hydrogenation, are often used to facilitate these reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure consistent quality and yield. The use of high-pressure hydrogenation and advanced purification techniques, such as chromatography, are essential to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylicacid, 1,2,3,4-tetrahydro-4-oxo-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert specific functional groups into more reduced forms.
Substitution: Common in organic synthesis to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Hydrogen gas (H₂) in the presence of a catalyst like Pd/C.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-Naphthalenecarboxylicacid, 1,2,3,4-tetrahydro-4-oxo-1-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Naphthalenecarboxylicacid, 1,2,3,4-tetrahydro-4-oxo-1-phenyl- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular function. The exact pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenecarboxylicacid, 2-ethyl-1,2,3,4-tetrahydro-1-oxo-, methyl ester
- Naphthalene, 1,2,3,4-tetrahydro-2-phenyl-
Uniqueness
2-Naphthalenecarboxylicacid, 1,2,3,4-tetrahydro-4-oxo-1-phenyl- is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various applications in research and industry.
Properties
CAS No. |
6938-54-1 |
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Molecular Formula |
C17H14O3 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
4-oxo-1-phenyl-2,3-dihydro-1H-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C17H14O3/c18-15-10-14(17(19)20)16(11-6-2-1-3-7-11)13-9-5-4-8-12(13)15/h1-9,14,16H,10H2,(H,19,20) |
InChI Key |
HUJDTNIBEIYHJK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C2=CC=CC=C2C1=O)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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